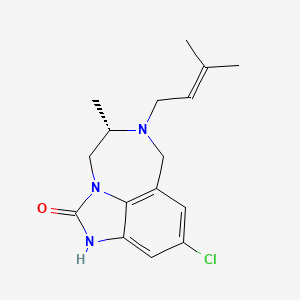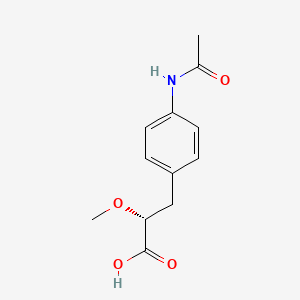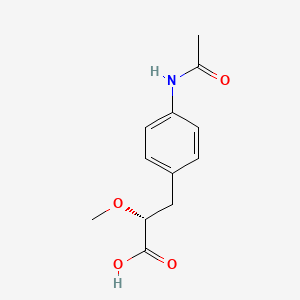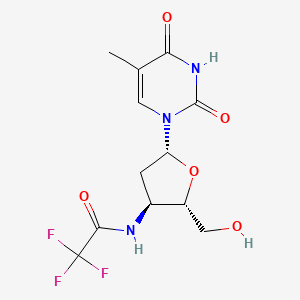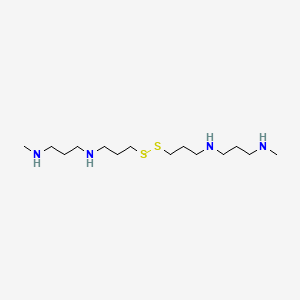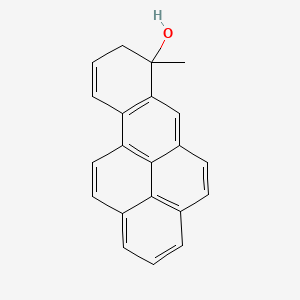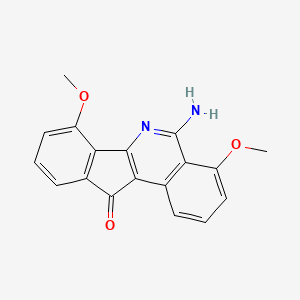
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes an indenoisoquinoline core with amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one typically involves cyclization reactions. One of the methods includes the cyclization of 1,2-bis(2-cyanophenyl)propionitriles. The process involves several steps:
Chlorination: The intermediate compound is chlorinated using phosphorus oxychloride.
Ammonia Treatment: The chlorinated compound is then treated with ammonia to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of new compounds .
Scientific Research Applications
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4,7-dimethoxy-11H-indeno(1,2-c)isoquinoline-5,11-dione
- 4,7-Dimethoxy-11H-indeno(1,2-c)isocoumarin-11-one
Uniqueness
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one is unique due to its specific functional groups and the indenoisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
53014-86-1 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-amino-4,7-dimethoxyindeno[1,2-c]isoquinolin-11-one |
InChI |
InChI=1S/C18H14N2O3/c1-22-11-7-4-6-10-13(11)16-15(17(10)21)9-5-3-8-12(23-2)14(9)18(19)20-16/h3-8H,1-2H3,(H2,19,20) |
InChI Key |
XXKSUYCJOPFMDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC3=C2C(=O)C4=C3C(=CC=C4)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





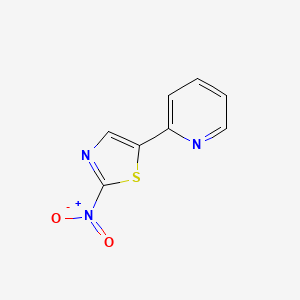
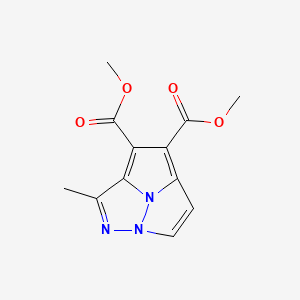
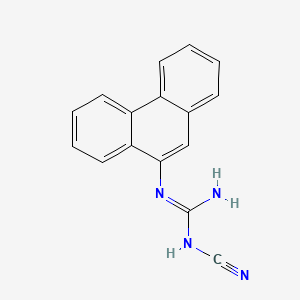
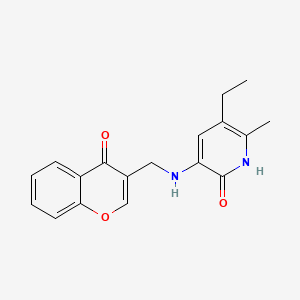
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)
